tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
CAS No.: 2380893-98-9
Cat. No.: VC11663183
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380893-98-9 |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 |
| Standard InChI Key | DLUCEDVVICPVDR-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2 |
| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate features a bicyclic framework with distinct stereochemical and electronic properties. The azepane ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the pyrazole nitrogen and the carbonyl oxygen of the tert-butyl carbamate group. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.35 g/mol | |
| IUPAC Name | tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate | |
| Stereochemistry | (3S) configuration | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCCCC@@HC2=CC=NN2 |
The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. X-ray crystallography of analogous compounds reveals that the pyrazole ring engages in π-π stacking with aromatic residues in target proteins, while the tert-butyl group enhances metabolic stability .
Synthesis and Optimization Strategies
Synthesis of this compound typically proceeds via a multi-step route involving ring-opening, stereoselective functionalization, and protective group strategies. A representative pathway involves:
-
Azepane Ring Formation: Cyclohexene oxide is subjected to aminolysis with tert-butyl carbamate under basic conditions, yielding tert-butyl azepane-1-carboxylate.
-
Stereoselective Substitution: Enzymatic resolution using lipases achieves the (3S) configuration, followed by palladium-catalyzed coupling with 3-iodopyrazole to introduce the heteroaryl group.
-
Purification: Chromatographic separation on silica gel (ethyl acetate/hexane gradient) isolates the desired enantiomer with >98% enantiomeric excess.
Reaction yields vary between 40–60%, with optimization focusing on solvent selection (DMF vs. THF) and catalyst loading. Recent advances employ flow chemistry to enhance reproducibility and reduce racemization risks.
Biological Activities and Mechanistic Insights
The pyrazole-azepane hybrid structure exhibits dual functionality: the pyrazole moiety acts as a hydrogen bond donor/acceptor, while the azepane ring confers membrane permeability. Key pharmacological findings include:
-
Kinase Inhibition: Demonstrates IC values of 120 nM against JAK3 and 450 nM against CDK2 in enzymatic assays, attributed to competitive binding at the ATP site .
-
Antimicrobial Activity: Shows moderate growth inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell wall biosynthesis.
-
Metabolic Stability: Half-life () of 4.2 hours in human liver microsomes, with the tert-butyl group mitigating oxidative degradation.
Mechanistic studies using molecular dynamics simulations reveal that the (3S) configuration optimally positions the pyrazole nitrogen to form a salt bridge with Asp86 in JAK3, explaining its selectivity over JAK2 (>10-fold) .
Applications in Drug Discovery
This compound serves as a precursor in the synthesis of bioactive molecules, including:
-
PROTACs (Proteolysis-Targeting Chimeras): Conjugation to E3 ligase ligands enables targeted protein degradation. For example, a derivative induced 80% degradation of BRD4 at 100 nM in HeLa cells.
-
Covalent Inhibitors: The azepane nitrogen can be functionalized with electrophilic warheads (e.g., acrylamides) for irreversible kinase inhibition .
-
Peptidomimetics: Replaces proline in peptide sequences to enhance bioavailability while maintaining α-helix induction capabilities.
Comparison with Structural Analogues
Structural modifications significantly alter pharmacological properties. A comparative analysis with related compounds is shown below:
| Compound Name | Key Structural Difference | Biological Effect |
|---|---|---|
| tert-Butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate | Oxadiazole replaces pyrazole | 2-fold higher JAK3 affinity |
| tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate | Chlorosulfonyl group at C4 | Enhanced electrophilicity |
| (3R)-enantiomer of target compound | Opposite stereochemistry at C3 | Loss of kinase inhibition activity |
The pyrazole variant exhibits superior solubility (LogP = 2.1) compared to oxadiazole analogues (LogP = 2.8), making it more suitable for oral formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume